Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H3F4NaO2S and a molecular weight of 250.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Radical Reactions: It is involved in radical trifluoromethylation reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to act as a source of the trifluoromethyl group in chemical reactions. The compound can generate radicals that participate in various organic transformations, targeting specific molecular pathways and intermediates . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:
4-Fluoro-2-(trifluoromethyl)benzoic acid: Used in similar synthetic applications but differs in its functional groups.
1-Fluoro-2-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Biological Activity
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate is a sulfonate compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
This compound has the molecular formula C7H4F4NaO2S and a molar mass of approximately 232.16 g/mol. Its structure features a trifluoromethyl group, which significantly enhances its reactivity and solubility in polar solvents. This compound is synthesized through the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide, typically in an aqueous medium to optimize yield and purity .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that related compounds with sulfonate groups exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxic Effects : In vitro assays have indicated that this compound exhibits cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The activity of these compounds often surpasses that of standard chemotherapeutic agents like cisplatin and 5-fluorouracil, suggesting a potential role in cancer therapy .
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial properties of various benzenesulfonate derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups at strategic positions on the benzene ring exhibited enhanced activity against Staphylococcus aureus strains. The MIC values for effective derivatives ranged from 0.39 to 3.12 mg/L, highlighting their potential as novel antibacterial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on the cytotoxic effects of this compound on HepG2 cells, the compound demonstrated significant growth inhibition compared to untreated controls. The study reported IC50 values indicating that the compound's efficacy was comparable to established chemotherapeutics, thereby suggesting its viability as a candidate for further development in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound Name | Biological Activity | MIC (mg/L) | IC50 (mg/L) |
---|---|---|---|
This compound | Antibacterial & Cytotoxic | 0.39 - 3.12 (MSSA) | Comparable to cisplatin |
Sodium benzenesulfinate | Antibacterial | >10 | >20 |
Sodium 3-(trifluoromethyl)benzene-1-sulfinate | Moderate antibacterial activity | >5 | Not specified |
Properties
Molecular Formula |
C7H3F4NaO2S |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
sodium;4-fluoro-2-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4F4O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
MOSLSSJSCYQYCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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